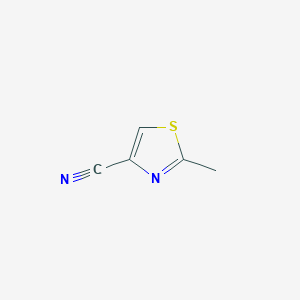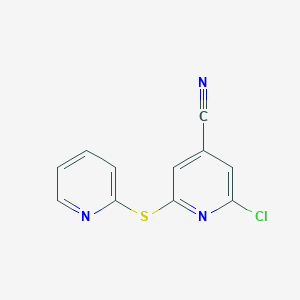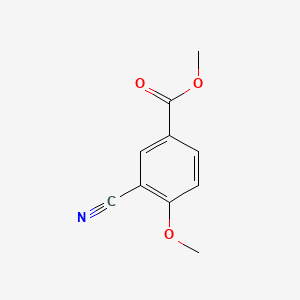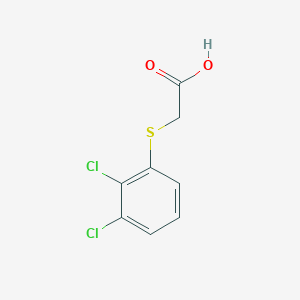
4,4'-二叔丁基-2,2'-联吡啶
描述
4,4'-Di-tert-butyl-2,2'-bipyridine is a bipyridyl ligand that has been synthesized and characterized in various studies. It is a derivative of 2,2'-bipyridine with tert-butyl groups attached at the 4 and 4' positions, which increases its solubility and modifies its electronic properties. This ligand is particularly interesting due to its potential applications in coordination chemistry and materials science, such as in the formation of metal complexes with diverse chemical and physical properties .
Synthesis Analysis
The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine has been achieved through a nickel-catalyzed dimerization process. This method couples parent 2-chlorpyridines using manganese powder as the terminal reductant. The synthesis is ligand-free and provides an efficient route to produce this important bipyridyl ligand . Additionally, the synthesis of related ligands with tert-butyl substituents has been reported, which also shows the versatility of the synthetic methods in producing various substituted bipyridines .
Molecular Structure Analysis
The molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes has been determined by X-ray structure analysis. The introduction of tert-butyl groups at the 4,4' positions leads to a sterically demanding ligand that can influence the packing and the overall structure of the resulting complexes. For example, in the case of the copper complex, two different polymorphic forms have been isolated, demonstrating the impact of the tert-butyl substituents on the crystallization and packing of the molecules .
Chemical Reactions Analysis
The 4,4'-di-tert-butyl-2,2'-bipyridine ligand has been used to form various metal complexes, including those with ruthenium and iron. The introduction of tert-butyl substituents enhances the electron-donating properties of the ligand, which can significantly affect the chemical and electrochemical properties of the complexes . Furthermore, the ligand's steric bulk has been shown to prevent certain types of recombination reactions, as seen in the context of dye-sensitized solar cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-di-tert-butyl-2,2'-bipyridine and its complexes are influenced by the tert-butyl substituents. These groups increase the solubility of the ligand and its complexes, which is beneficial for various applications. The electron-releasing nature of the tert-butyl groups also affects the redox properties of the complexes, as evidenced by cyclic voltammetry data. The complexes have been characterized by various spectroscopic techniques, including UV-vis and NMR spectroscopy, which provide insights into their electronic structures .
科学研究应用
二氧化碳还原的催化活性
4,4'-二叔丁基-2,2'-联吡啶已被确认为二氧化碳还原为一氧化碳催化剂的重大改进。当该化合物以Re(bipy-tBu)(CO)3Cl的形式使用时,表现出增强的催化性能,这在二氧化碳条件下电流显着增强所证明 (Smieja & Kubiak, 2010)。
联吡啶配体的合成
已经开发出一种用于4,4'-二叔丁基-2,2'-联吡啶的无配体合成方法,该方法利用镍催化。该高效合成工艺使用锰粉作为末端还原剂,偶联2-氯吡啶,表明其在简化此类配体生产中的潜力 (Buonomo, Everson, & Weix, 2013)。
在钼配合物中的作用
4,4'-二叔丁基-2,2'-联吡啶在钼配合物的形成中起作用。这些配合物在烯烃的环氧化中得到应用,并且有助于创造具有独特结构和化学性质的杂化材料 (Amarante et al., 2010), (Amarante et al., 2011)。
钌配合物中的光物理性质
该化合物是合成用于染料敏化太阳能电池中的聚(联吡啶)钌配合物不可或缺的一部分。它在调节这些配合物的激发态性质中所起的作用对开发高效太阳能电池具有重要意义 (Schwalbe et al., 2008)。
在铂和铼配合物中的应用
4,4'-二叔丁基-2,2'-联吡啶用于铂和铼配合物中,用于各种应用,包括探索它们的光物理和激发态性质,这与有机发光二极管 (OLED) 和发光材料等领域相关 (Cummings & Eisenberg, 1996), (Xue et al., 1998)。
作用机制
Target of Action
The primary target of 4,4’-Di-tert-butyl-2,2’-bipyridine (DTBBP) is its role as a ligand . A ligand is a molecule that binds to another (usually larger) molecule. In the case of DTBBP, it binds to various metal ions to form complexes .
Mode of Action
DTBBP interacts with its targets (metal ions) to form complexes. For example, it can be used in the synthesis of an oxidovanadium (IV) complex . The formation of these complexes results in changes in the chemical properties of the metal ions, enabling them to participate in various chemical reactions .
Biochemical Pathways
DTBBP affects several biochemical pathways through its role as a ligand. For instance, it is involved in the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide when it forms a complex with oxidovanadium (IV) . It also participates in iron-catalyzed ortho-allylation of 1-arylpyrazoles via C-H activation .
Result of Action
The molecular and cellular effects of DTBBP’s action are primarily seen in its ability to facilitate various chemical reactions. For example, the oxidovanadium (IV) complex it forms is used as a catalyst for the epoxidation of cyclooctene . This suggests that DTBBP can influence the rate and outcomes of certain chemical reactions.
Action Environment
The action, efficacy, and stability of DTBBP can be influenced by various environmental factors. These include the presence of specific metal ions, the concentration of DTBBP and other reactants, temperature, pH, and solvent conditions. For instance, the formation of the oxidovanadium (IV) complex requires the presence of tert-butyl hydroperoxide .
安全和危害
未来方向
The compound has potential applications in various fields due to its ability to act as a ligand in chemical reactions . It can be used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene . It also enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides , suggesting its potential use in the development of new synthetic methodologies.
属性
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLQUKVUJITMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72914-19-3 | |
| Record name | 4,4'-Di-tert-butyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-Di-tert-butyl-2,2'-bipyridine?
A1: The molecular formula of dtbbpy is C18H24N2. Its molecular weight is 268.40 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dtbbpy and its metal complexes?
A2: Researchers commonly utilize various spectroscopic techniques to characterize dtbbpy and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into the electronic environment of the ligand and the metal center in complexes. [, , , ]
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and analyzing bonding interactions within the molecule, particularly in metal carbonyl complexes. [, , ]
- UV-Vis Spectroscopy: Helps characterize the electronic transitions within the molecule, providing information on the energy levels and potential photophysical properties of the complexes. [, , , , ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study complexes with unpaired electrons, providing information about the electronic structure and spin density distribution. [, , ]
Q3: How does the presence of tert-butyl groups in dtbbpy affect its solubility and stability?
A3: The tert-butyl groups in dtbbpy enhance its solubility in organic solvents while reducing its solubility in water. [, , , ] This makes it particularly useful in non-aqueous synthetic procedures and applications involving hydrophobic environments. Additionally, the bulky tert-butyl groups provide steric hindrance, often leading to increased stability of the resulting metal complexes. [, , , ]
Q4: What types of catalytic reactions are dtbbpy-containing metal complexes known to catalyze?
A4: dtbbpy-containing metal complexes exhibit catalytic activity in a variety of reactions, including:
- Epoxidation of olefins: Molybdenum(VI) complexes with dtbbpy have demonstrated effectiveness in catalyzing the epoxidation of cyclooctene, showcasing potential for organic synthesis applications. [, ]
- Hydrogen evolution: Ruthenium(II)-palladium(II) complexes incorporating dtbbpy have been explored as photocatalysts for hydrogen production from water, highlighting their potential in solar energy conversion. [, , ]
- Carbon dioxide reduction: Manganese(I) tricarbonyl complexes containing dtbbpy demonstrate activity in electrocatalytic carbon dioxide reduction, showcasing their potential in addressing environmental concerns. [, ]
- C-H bond activation and borylation: Iridium complexes with dtbbpy can catalyze the borylation of arenes, heteroarenes, and organometallic compounds, demonstrating their utility in organic synthesis. [, ]
Q5: How does the structure of the dtbbpy ligand influence the selectivity of the catalytic reaction?
A5: The steric bulk of the tert-butyl groups in dtbbpy can influence the selectivity of catalytic reactions by hindering access to the metal center. This can favor the formation of specific products by controlling the orientation of reacting species within the coordination sphere of the metal complex. [, , ]
Q6: How is computational chemistry employed in understanding the properties and reactivity of dtbbpy-containing complexes?
A6: Computational methods like Density Functional Theory (DFT) are essential for studying dtbbpy complexes. DFT calculations can:
- Predict molecular geometries and electronic structures: This helps researchers understand the spatial arrangement of atoms and the distribution of electrons within the complex. [, , ]
- Calculate spectroscopic properties: Simulated UV-Vis and IR spectra can be compared to experimental data to validate structural assignments and gain insights into electronic transitions and bonding. [, , ]
- Model reaction mechanisms and predict reaction outcomes: This enables researchers to rationalize observed reactivity and design new catalysts with improved activity and selectivity. [, , ]
Q7: How do modifications to the dtbbpy structure, such as the introduction of electron-donating or electron-withdrawing groups, affect the properties of the resulting metal complexes?
A7: Modifications to the dtbbpy structure can significantly impact the photophysical and electrochemical properties of the resulting metal complexes:
- Electron-donating groups: Increase the electron density at the metal center, typically resulting in a red-shift in absorption and emission spectra and a decrease in the metal's oxidation potential. [, , ]
- Electron-withdrawing groups: Decrease the electron density at the metal center, causing a blue-shift in absorption and emission spectra and an increase in the metal's oxidation potential. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

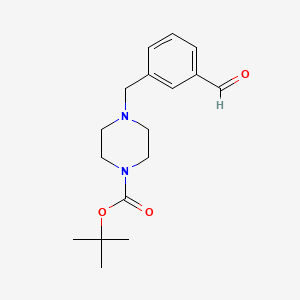

![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)

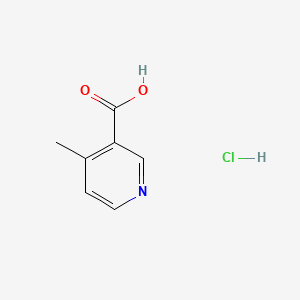
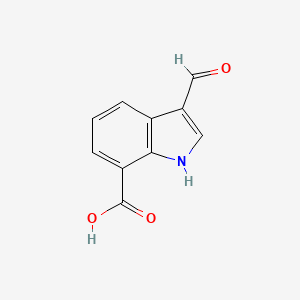

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)
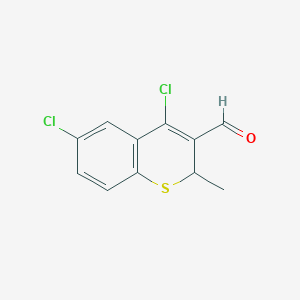
![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
